2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a pyrazolo[1,5-d][1,2,4]triazine moiety via a thioether (-S-CH2-) linker.
For instance, pyrazolo-triazine derivatives are known for anti-inflammatory and antimicrobial properties, while pyrido-pyrimidinones are explored in anticancer therapies . Synthesis likely involves multi-step reactions, such as condensation of enaminones with thiol-containing intermediates, analogous to methods described for structurally related thieno-fused bicyclic compounds .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN6O2S/c21-13-6-4-12(5-7-13)15-10-16-19(29)23-24-20(27(16)25-15)30-11-14-9-18(28)26-8-2-1-3-17(26)22-14/h1-10H,11H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASYVEKZUXUAPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is a promising target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase.
Biochemical Pathways
The inhibition of CDK2 affects multiple biochemical pathways. Most notably, it disrupts the cell cycle, preventing cells from dividing and proliferating. This can lead to cell cycle arrest and apoptosis, or programmed cell death. The compound’s effect on these pathways is part of its potential as a cancer treatment, as it can selectively target and kill tumor cells.
Pharmacokinetics
Based on its structural similarities to other pyrazolo[1,5-d][1,2,4]triazine derivatives, it is likely to have good bioavailability
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cells with IC50 values in the nanomolar range. It also induces alterations in cell cycle progression and triggers apoptosis within HCT cells.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors These may include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins
Biological Activity
The compound 2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews its biological activity based on available research findings, including antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure
The compound features a unique structural framework that includes:
- A pyrido[1,2-a]pyrimidin-4-one core.
- A thioether linkage to a pyrazolo[1,5-d][1,2,4]triazin moiety.
- A fluorophenyl substituent which may influence its biological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that derivatives of this class can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Example A | 32 | E. coli |
| Example B | 16 | S. aureus |
Cytotoxic Activity
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For example:
- Case Study : In vitro assays demonstrated that it exhibits cytotoxicity against pancreatic cancer cells (DAN-G), with an IC50 value indicating effective concentration for inducing cell death .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cellular processes. For example, some derivatives have been reported to inhibit acetylcholinesterase and butyrylcholinesterase .
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Moderate | 157 |
| Butyrylcholinesterase | Selective | 46 |
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. For instance:
- A study highlighted the synthesis of thioether derivatives and their enhanced biological activities compared to parent compounds .
Case Studies
- Antimicrobial Activity : A derivative was tested against multiple strains and showed potent activity with lower MIC values compared to standard antibiotics.
- Cytotoxicity : Another derivative exhibited significant cytotoxicity in human cancer cell lines, indicating potential for further development as an anticancer agent.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The 4-fluorophenyl group increases hydrophobicity relative to non-fluorinated analogues, which may improve membrane permeability but reduce solubility .
Thermodynamic and Stability Profiles
- Thermal Stability : Pyrazolo-triazine derivatives typically decompose above 250°C, comparable to triazolopyrimidines in .
- Solubility: The pyrido-pyrimidinone core’s polarity is offset by the 4-fluorophenyl group, resulting in lower aqueous solubility than purely polar analogues (e.g., piperidinium nitrate in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
